A Technical Guide to the Synthesis of Vonoprazan: An In-Depth Analysis of Key Intermediates and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals Introduction Vonoprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent for acid-related gastrointestinal diso...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent for acid-related gastrointestinal disorders.[1] Its unique 1,3,5-trisubstituted pyrrole core presents a fascinating challenge for synthetic chemists.[2] This guide provides a comprehensive technical overview of the prevalent synthetic routes to Vonoprazan, with a focus on the strategic importance of key intermediates. While various approaches exist, this document will concentrate on the most established and scalable methods, offering insights into the rationale behind experimental choices and detailed procedural outlines.
Established Synthetic Paradigms for Vonoprazan
The synthesis of Vonoprazan has been approached from several angles, with the most common strategies commencing from either 2'-fluoroacetophenone or a pre-formed pyrrole derivative like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[3][4] Each route presents distinct advantages and challenges concerning yield, scalability, and impurity profiles.
Route 1: The Takeda Patented Synthesis from 2'-Fluoroacetophenone
One of the foundational synthetic routes begins with 2'-fluoroacetophenone. This multi-step process involves the construction of the core pyrrole ring followed by functional group interconversions.[2]
A key transformation in this pathway is the bromination of 2'-fluoroacetophenone at the α-position of the carbonyl group, which then serves as a handle for subsequent reactions.[2] This is followed by a reaction with malononitrile to form a dinitrile intermediate.[2] Catalytic hydrogenation of this intermediate using a palladium catalyst furnishes the crucial 3,5-disubstituted pyrrole.[2] The synthesis then proceeds through several steps, including the reduction of the nitrile to an aldehyde, sulfonylation of the pyrrole nitrogen, and finally, reductive amination to install the methylaminomethyl side chain, ultimately yielding Vonoprazan.[2] This entire process is reported to have an overall yield of approximately 40%.[2]
Experimental Protocol: Reductive Amination in Vonoprazan Synthesis
The introduction of the methylaminomethyl side chain is a critical final step in many synthetic routes to Vonoprazan. Reductive amination of the corresponding pyrrole-3-carboxaldehyde intermediate is a commonly employed method.
A Comprehensive Technical Guide to (3-Bromo-4-(methylamino)phenyl)methanol: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chemical compound (3-Bromo-4-(methylamino)phenyl)methanol, a substituted aromatic molecule with potential ap...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compound (3-Bromo-4-(methylamino)phenyl)methanol, a substituted aromatic molecule with potential applications in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogs to provide a comprehensive overview of its structural identifiers, physicochemical properties, a plausible synthetic route, and its prospective role in the development of novel therapeutics.
Molecular Identification and Physicochemical Properties
(3-Bromo-4-(methylamino)phenyl)methanol is a derivative of benzyl alcohol containing both a bromine atom and a methylamino group on the phenyl ring. These functional groups are pivotal in defining its chemical reactivity and potential biological activity.
Structural Identifiers
The canonical SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are crucial for unambiguous identification in chemical databases and literature. Based on the structure, the following identifiers can be assigned:
SMILES: CNc1ccc(CO)c(Br)c1
Physicochemical Characteristics
The physicochemical properties of (3-Bromo-4-(methylamino)phenyl)methanol can be predicted based on its structure and comparison with analogous compounds. These properties are critical for understanding its behavior in both chemical reactions and biological systems.
Property
Predicted Value
Source/Rationale
Molecular Formula
C₈H₁₀BrNO
Based on atom count
Molecular Weight
216.08 g/mol
Calculated from atomic weights
Appearance
Likely a solid at room temperature
Inferred from similar substituted phenylmethanols
Solubility
Soluble in organic solvents like methanol, ethanol, and DMSO
Common for polar organic molecules
LogP
~2.0 - 2.5
Estimated based on analogs like (3-Bromo-4-methylphenyl)methanol
Hydrogen Bond Donors
2 (hydroxyl and amine protons)
Structural analysis
Hydrogen Bond Acceptors
2 (oxygen and nitrogen atoms)
Structural analysis
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of (3-Bromo-4-(methylamino)phenyl)methanol can be designed based on established organic chemistry principles, likely proceeding through the reduction of a corresponding benzaldehyde derivative.
Proposed Synthetic Pathway
The most logical synthetic route would involve the preparation of 3-Bromo-4-(methylamino)benzaldehyde, followed by its reduction to the target alcohol.
Protocols & Analytical Methods
Method
Application Note: Highly Selective Mono-N-Methylation in the Synthesis of (3-Bromo-4-(methylamino)phenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and scalable self-validating experimental protocols. Executive Summary & Mechanis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, chemoselectivity, and scalable self-validating experimental protocols.
Executive Summary & Mechanistic Rationale
The synthesis of (3-Bromo-4-(methylamino)phenyl)methanol from its primary amine precursor, (4-amino-3-bromophenyl)methanol, presents a classic chemoselectivity challenge in medicinal chemistry. The objective is to achieve strict mono-N-methylation of the aniline moiety without compromising the integrity of the aryl bromide or the benzylic alcohol.
Direct alkylation of primary arylamines with
SN2
-methylating agents (e.g., methyl iodide) is notoriously hampered by overmethylation, yielding complex, difficult-to-separate mixtures of mono- and di-methylated products [[1]](). While modern catalytic approaches utilizing methanol as a green C1 source (via Manganese or Iridium complexes) offer innovative alternatives 2, they often require elevated temperatures or basic conditions that can be incompatible with sensitive polyfunctional intermediates 3. Furthermore, standard reductive amination using formaldehyde and catalytic hydrogenation (
H2
, Pd/C) poses a severe risk of reductive dehalogenation (cleavage of the C-Br bond).
To circumvent these issues, we detail a Formylation-Reduction Pathway . This two-step sequence acts as a self-validating system: the intermediate formamide guarantees absolute mono-selectivity, while the subsequent borane reduction is highly specific to the amide carbonyl, leaving the halogen and alcohol untouched.
Comparative Analysis of Methylation Strategies
The table below summarizes the causality behind selecting the formylation-reduction route over traditional methods for this specific substrate.
Methylation Strategy
Reagents / Conditions
Mono-Selectivity
Dehalogenation Risk
Benzylic Alcohol Tolerance
Direct Alkylation
MeI
,
K2CO3
, DMF
Poor (N,N-dimethylation common)
Low
Low (O-alkylation risk)
Reductive Amination
Paraformaldehyde,
NaBH3CN
Moderate
Low
High
Catalytic Hydrogenation
Formaldehyde,
H2
, Pd/C
Good
High (C-Br cleavage)
High
Formylation-Reduction
1.
HCO2H/Ac2O
2.
BH3⋅SMe2
Excellent (Strictly Mono)
Low
High (Transient Borate)
Process Visualization
Workflow for the selective mono-N-methylation of bromoanilines via formylation-reduction.
Experimental Protocol: The Self-Validating System
This protocol is designed with built-in In-Process Controls (IPCs) to ensure the reaction trajectory is verified before advancing to the next stage.
Step 1: Synthesis of N-(2-bromo-4-(hydroxymethyl)phenyl)formamide
Objective: Chemoselective N-acylation using in situ generated acetic formic anhydride.
Anhydride Generation: In a dry, separate flask under
N2
, cool formic acid to 0 °C. Add acetic anhydride dropwise. Heat the mixture to 50 °C for 2 hours to form acetic formic anhydride, then cool back to 0 °C. (Causality: Pre-forming the mixed anhydride prevents unselective acetylation of the benzylic alcohol that occurs if reagents are mixed directly with the substrate).
Substrate Addition: Dissolve (4-amino-3-bromophenyl)methanol in anhydrous THF and cool to 0 °C.
Reaction: Add the cold mixed anhydride solution dropwise to the aniline solution over 15 minutes. Stir the reaction mixture at room temperature for 2 hours.
Self-Validation Checkpoint (IPC): Analyze via LC-MS. The starting material (
[M+H]+=202.0/204.0
) must be completely consumed. The target intermediate formamide will appear at [M+H]+=230.0/232.0 .
Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
until gas evolution ceases. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude N-formyl intermediate.
Step 2: Synthesis of (3-Bromo-4-(methylamino)phenyl)methanol
Objective: Chemoselective reduction of the formamide to the methylamine without dehalogenation.
Borane-Dimethyl Sulfide complex (
BH3⋅SMe2
, 2.0 M in THF): 3.0 eq
Anhydrous THF: 10 volumes (v/w)
Methanol & 1M HCl: For quench and hydrolysis
Step-by-Step Methodology:
Preparation: Dissolve the crude formamide in anhydrous THF and cool to 0 °C under a strict
N2
atmosphere.
Borane Addition: Add
BH3⋅SMe2
dropwise. (Self-Validation Checkpoint: Observe the distinct odor of dimethyl sulfide and mild bubbling, confirming the active displacement of the sulfide ligand).
Reduction: Gradually warm the mixture to room temperature, then heat to reflux (70 °C) for 4 hours.
Quench & Hydrolysis (CRITICAL): Cool the reaction to 0 °C. Carefully add Methanol dropwise to quench excess borane (Caution: vigorous
H2
evolution). Once bubbling subsides, add 1M HCl (5 volumes) and heat the mixture to 60 °C for 1 hour.
(Causality: Borane reduction of amides forms highly stable amine-borane adducts. Furthermore, the benzylic alcohol forms a borate ester. Heating with aqueous acid is mandatory to break these complexes and liberate the free amine and alcohol).
Final IPC: Analyze via LC-MS. The intermediate (
[M+H]+=230.0
) should be absent, replaced by the final product at [M+H]+=216.0/218.0 .
Isolation: Cool to room temperature, basify the aqueous layer to pH 10 using 2M NaOH, and extract with Ethyl Acetate (3x). Wash with brine, dry over
Na2SO4
, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to afford the pure (3-Bromo-4-(methylamino)phenyl)methanol.
References
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid
National Center for Biotechnology Inform
Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex
ResearchG
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand
Universidad de Zaragoza
Application Note & Protocol: Systematic Solvent Selection for the Crystallization of (3-Bromo-4-(methylamino)phenyl)methanol
Introduction: The Critical Role of Crystallization in API Development The transformation of a molecule from a solution to a crystalline solid is a cornerstone of active pharmaceutical ingredient (API) manufacturing.[] Fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Crystallization in API Development
The transformation of a molecule from a solution to a crystalline solid is a cornerstone of active pharmaceutical ingredient (API) manufacturing.[] For a compound like (3-Bromo-4-(methylamino)phenyl)methanol, which possesses a unique combination of functional groups—a brominated aromatic ring, a secondary amine, and a primary alcohol—the selection of an appropriate solvent system for crystallization is paramount. This choice profoundly influences critical quality attributes (CQAs) such as purity, crystal habit (shape and size), polymorphic form, and, consequently, the API's stability, solubility, and bioavailability.[][2][3][4][5]
This guide provides a comprehensive, systematic approach to selecting and optimizing a solvent system for the crystallization of (3-Bromo-4-(methylamino)phenyl)methanol. It is designed to be a practical, field-proven protocol that emphasizes the rationale behind experimental choices, ensuring a robust and reproducible crystallization process.
Molecular Structure and Its Implications for Solvent Selection
The structure of (3-Bromo-4-(methylamino)phenyl)methanol presents several key features that will govern its solubility and crystallization behavior:
Polar Functional Groups: The hydroxyl (-OH) and methylamino (-NHCH₃) groups are capable of forming strong hydrogen bonds, suggesting solubility in polar protic solvents.
Aromatic Ring: The phenyl ring allows for π-π stacking interactions, which can be a factor in crystal packing.[6]
Bromine Atom: The presence of a halogen atom can introduce halogen bonding and other weak intermolecular interactions that influence crystal structure.
Overall Polarity: The molecule possesses both polar and non-polar characteristics, suggesting that a range of solvents, from polar to moderately non-polar, should be screened. The principle of "like dissolves like" serves as a foundational guide.[7]
Systematic Solvent Screening Workflow
A systematic and tiered approach to solvent screening is essential to efficiently identify an optimal crystallization solvent or solvent system. This workflow minimizes material consumption while maximizing the information obtained.
Caption: A systematic workflow for solvent screening and crystallization optimization.
Experimental Protocols
Protocol for Initial Solubility Screening
Objective: To qualitatively and quantitatively assess the solubility of (3-Bromo-4-(methylamino)phenyl)methanol in a diverse range of solvents at ambient and elevated temperatures.
Materials:
(3-Bromo-4-(methylamino)phenyl)methanol
Vials with screw caps
Stir plate and magnetic stir bars
Water bath or heating block
A selection of solvents (see Table 1 for suggestions)
Procedure:
Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.
Add a measured volume of the first solvent (e.g., 0.1 mL).
Stir vigorously at room temperature (RT) for 10-15 minutes. Observe for dissolution.
If the solid dissolves, record it as "soluble" at that concentration and temperature.
If the solid does not dissolve, add another aliquot of the solvent and continue stirring. Repeat until the solid dissolves or a maximum volume is reached.
If the solid is not soluble at RT, heat the vial in a controlled manner (e.g., to 50°C) and repeat the process.
Record the approximate solubility in mg/mL for each solvent at both temperatures.
Protocol for Cooling Crystallization
Objective: To generate crystals from a single solvent system by reducing the temperature.
Procedure:
Based on the solubility screen, select a solvent where the compound is sparingly soluble at RT but highly soluble at an elevated temperature.
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at the elevated temperature.
Filter the hot solution to remove any particulate impurities.
Allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
If no crystals form, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[7]
Once crystal formation appears complete at RT, further cool the flask in an ice bath to maximize the yield.[7]
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol for Anti-Solvent Crystallization
Objective: To induce crystallization by adding a miscible "poor" solvent to a solution of the compound in a "good" solvent.[8][9]
Procedure:
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble at RT).
Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the stirred solution.[8]
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
Allow the mixture to stir for a period to allow for crystal growth.
Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum. The rate of anti-solvent addition is a critical parameter to control for particle size.[][10]
Data Presentation and Interpretation
Systematic recording of observations is crucial. The following table provides a template for summarizing the results of the solvent screening.
Table 1: Hypothetical Solvent Screening Results for (3-Bromo-4-(methylamino)phenyl)methanol
Solvent Class
Solvent
Solubility at RT (mg/mL)
Solubility at 50°C (mg/mL)
Observations from Crystallization Trial
Crystal Habit
Alcohols
Methanol
~150
>200
Good solvent for anti-solvent method
-
Ethanol
~80
>200
Good solvent for anti-solvent method
-
Isopropanol
~20
~150
Slow cooling produced well-formed needles
Needles
Ketones
Acetone
~120
>200
Good solvent for anti-solvent method
-
Ethers
THF
~90
>200
Oiled out upon cooling
Oil
Esters
Ethyl Acetate
~30
~180
Rapid precipitation, small particles
Fine Powder
Hydrocarbons
Heptane
<1
<1
Potential anti-solvent
-
Aprotic Polar
Acetonitrile
~40
>200
Cooling produced small prisms
Prisms
Aqueous
Water
<1
<1
Excellent anti-solvent
-
Interpretation:
Methanol, Ethanol, Acetone: These are good "good solvents" for an anti-solvent approach, likely with water or heptane as the anti-solvent.
Isopropanol & Acetonitrile: These are promising candidates for single-solvent cooling crystallization.
THF: The "oiling out" suggests that the supersaturation was generated too quickly or that the solvent-solute interactions are too strong, preventing orderly crystallization. This solvent should be avoided.
Water & Heptane: These are excellent "poor solvents" or "anti-solvents."[8]
Crystal Characterization: Ensuring a Self-Validating Protocol
The success of a crystallization protocol is validated by the quality of the resulting crystals. A multi-faceted approach to characterization is essential.
Caption: Logical workflow for the characterization of crystalline material.
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the unique "fingerprint" of a crystalline form.[11] Each polymorph will produce a distinct diffraction pattern.[12]
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated.[12][13] It provides the melting point, which is an indicator of purity, and can reveal the presence of different polymorphs or solvates which may exhibit different thermal events.[14]
Optical Microscopy: Visual inspection of the crystals under a microscope provides crucial information about the crystal habit, size, and uniformity.[13][14]
Conclusion and Best Practices
The selection of a crystallization solvent is a multi-faceted optimization problem that requires a systematic, data-driven approach. For a molecule like (3-Bromo-4-(methylamino)phenyl)methanol, with its hydrogen bonding capabilities and aromatic system, a screening process that evaluates both single-solvent and anti-solvent systems is highly recommended. Based on general principles for substituted anilines and benzyl alcohols, systems involving alcohols (like isopropanol) for cooling crystallization, or combinations of a more polar solvent (like ethanol or acetone) with an anti-solvent (like water or heptane), are likely to be fruitful starting points.[7][15]
The protocols outlined in this guide provide a robust framework for this investigation. By carefully documenting solubility, yield, and crystal morphology, and by validating the final crystalline form with appropriate analytical techniques like XRPD and DSC, researchers can develop a reproducible and scalable crystallization process that ensures the desired quality attributes of the API.
Protecting Group Strategies for the Synthesis of (3-Bromo-4-(methylamino)phenyl)methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction (3-Bromo-4-(methylamino)phenyl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. It...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-4-(methylamino)phenyl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a reactive benzyl alcohol, a modifiable secondary amine, and a bromine-substituted aromatic ring, which allows for diverse downstream functionalization, such as in the development of kinase inhibitors and other therapeutic agents. The synthesis of this molecule, however, presents a classic challenge in organic chemistry: the presence of multiple reactive functional groups—a primary or secondary amine and a primary alcohol—necessitates a carefully designed synthetic strategy to achieve the desired product with high selectivity and yield.
This technical guide provides a comprehensive overview of two distinct protecting group strategies for the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol, starting from the commercially available (3-amino-4-bromophenyl)methanol. As a senior application scientist, this document aims to provide not just step-by-step protocols, but also the underlying chemical logic and field-proven insights to empower researchers in their synthetic endeavors.
The Imperative for Protecting Groups
In a molecule with multiple functional groups, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount.[1] Both the amino group and the hydroxyl group in the starting material, (3-amino-4-bromophenyl)methanol, are nucleophilic and can react with electrophiles. For instance, a direct N-methylation attempt on the unprotected molecule could lead to a mixture of N-methylated, O-methylated, and N,O-dimethylated products, significantly complicating purification and reducing the yield of the desired product.
Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions.[2] An ideal protecting group should be:
Easy and high-yielding to introduce.
Stable to the desired reaction conditions.
Easy and high-yielding to remove under conditions that do not affect other functional groups.[1]
This guide will explore two strategies: a direct approach and an orthogonal protecting group strategy, providing researchers with options based on their specific needs for selectivity and reaction complexity.
For the purpose of this guide, we will consider the commercially available (3-amino-4-bromophenyl)methanol as the starting material. This simplifies the initial steps and allows us to focus on the core challenge of selective N-methylation.
Strategy 1: Direct N-Methylation via Reductive Amination
This strategy aims for a more direct synthesis by selectively methylating the primary amine in the presence of the benzyl alcohol. Reductive amination is a powerful and widely used method for the N-alkylation of amines.[3] It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] For N-methylation, formaldehyde is the carbonyl compound of choice.
Rationale for Reductive Amination
The key to the success of this strategy lies in the chemoselective reduction of the iminium ion in the presence of other functional groups. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation because they are mild enough not to reduce the aldehyde starting material and are selective for the protonated imine (iminium ion).[3]
Workflow for Direct N-Methylation
Caption: Workflow for the direct N-methylation of (3-amino-4-bromophenyl)methanol via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
(3-Amino-4-bromophenyl)methanol
Formaldehyde (37% solution in water)
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
Acetic acid
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a stirred solution of (3-amino-4-bromophenyl)methanol (1.0 eq.) in dichloromethane (DCM, 0.1 M) at room temperature, add acetic acid (1.1 eq.).
Add formaldehyde (37% solution in water, 1.2 eq.) dropwise to the reaction mixture.
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (3-Bromo-4-(methylamino)phenyl)methanol.
Data Summary: Direct N-Methylation
Parameter
Condition
Starting Material
(3-Amino-4-bromophenyl)methanol
Reagents
Formaldehyde, NaBH(OAc)₃, Acetic Acid
Solvent
Dichloromethane (DCM)
Temperature
Room Temperature
Reaction Time
3-5 hours
Typical Yield
70-85%
Strategy 2: Orthogonal Protecting Group Strategy
This strategy offers a more controlled, albeit longer, synthetic route. It involves the use of two different protecting groups for the amine and alcohol functionalities that can be removed under distinct, non-interfering conditions.[5] This is known as an orthogonal protection strategy.[6] We will employ the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol.
Rationale for Orthogonal Protection
Boc Protection of the Amine: The Boc group is widely used for amine protection due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl).[7][8]
TBDMS Protection of the Alcohol: The TBDMS group is a common protecting group for alcohols. It is stable to the acidic conditions used for Boc deprotection but can be selectively removed using fluoride-based reagents like tetrabutylammonium fluoride (TBAF).
This orthogonality allows for the selective deprotection of either functional group while the other remains protected, providing precise control over the synthetic sequence.
Workflow for Orthogonal Protecting Group Strategy
Caption: Workflow for the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol using an orthogonal protecting group strategy.
Experimental Protocols: Orthogonal Strategy
Step 1: Boc Protection of the Amino Group
Materials:
(3-Amino-4-bromophenyl)methanol
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Dissolve (3-amino-4-bromophenyl)methanol (1.0 eq.) in THF or DCM (0.2 M).
Add triethylamine (1.2 eq.) or an aqueous solution of NaOH (1.2 eq.).
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
If using an aqueous base, extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to yield tert-butyl (3-bromo-4-(hydroxymethyl)phenyl)carbamate.
Dissolve the Boc-protected alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere.
Add TBDMSCl (1.2 eq.) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
Wash the combined organic layers with water and brine to remove DMF.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography to afford tert-butyl (3-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate.
Step 3: N-Methylation
Materials:
Fully protected intermediate from Step 2
Sodium hydride (NaH) or a similar strong base
Methyl iodide (MeI)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the fully protected intermediate (1.0 eq.) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.5 eq.) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Step 4 & 5: Sequential Deprotection
Boc Deprotection (Step 4):
Dissolve the N-methylated, fully protected intermediate in DCM (0.1 M).
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
Stir at room temperature for 1-2 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected N-methylated product.
TBDMS Deprotection (Step 5):
Dissolve the TBDMS-protected intermediate in THF (0.1 M).
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq.) dropwise at room temperature.
Stir for 1-3 hours, monitoring by TLC.
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to afford the final product, (3-Bromo-4-(methylamino)phenyl)methanol.
Data Summary: Orthogonal Protecting Group Strategy
Step
Protecting Group
Key Reagents
Typical Conditions
1. Amine Protection
Boc
Boc₂O, TEA
THF, Room Temp, 2-4h
2. Alcohol Protection
TBDMS
TBDMSCl, Imidazole
DMF, Room Temp, 12-16h
3. N-Methylation
-
NaH, MeI
THF, 0 °C to RT, 4-6h
4. Boc Deprotection
-
TFA
DCM, Room Temp, 1-2h
5. TBDMS Deprotection
-
TBAF
THF, Room Temp, 1-3h
Conclusion
The synthesis of (3-Bromo-4-(methylamino)phenyl)methanol highlights the importance of strategic functional group protection in modern organic synthesis. The direct N-methylation via reductive amination offers a more atom-economical and shorter route, which may be preferable for larger-scale synthesis. However, the orthogonal protecting group strategy provides a higher degree of control and may be more suitable for complex syntheses where chemoselectivity is critical.
The choice between these strategies will depend on the specific requirements of the research, including scale, purity requirements, and the availability of reagents and equipment. Both protocols provided are based on well-established and reliable chemical transformations, offering researchers a solid foundation for the successful synthesis of this valuable building block.
References
Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. PrepChem.com. [Link]
Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]
Technical Support Center: Purification of (3-Bromo-4-(methylamino)phenyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical purification challenges associated with the synthesis of (3-Bromo-4-(methylamino)phenyl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical purification challenges associated with the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol .
The synthesis of this functionalized benzyl alcohol typically proceeds via the reduction of either an aldehyde (3-bromo-4-(methylamino)benzaldehyde) or an ester (methyl 3-bromo-4-(methylamino)benzoate) using hydride donors like NaBH₄ or LiAlH₄. The primary bottleneck in this workflow is the quantitative removal of unreacted starting materials (SM) without compromising the yield of the target alcohol. This guide provides field-proven, self-validating protocols grounded in mechanistic organic chemistry to ensure high-purity isolation.
Part 1: Physicochemical Separation Strategy
To design an effective purification protocol, we must exploit the specific chemical reactivity of the unreacted starting material compared to the inert nature of the target benzyl alcohol.
Quantitative Data & Separation Handles
Compound
Synthetic Role
Functional Group
Separation Handle
Aqueous Solubility
(3-Bromo-4-(methylamino)phenyl)methanol
Target Product
Benzyl Alcohol
Remains in Organic Phase
Low (Neutral)
3-Bromo-4-(methylamino)benzaldehyde
Starting Material A
Aromatic Aldehyde
Bisulfite Adduct Formation
High (As Sulfonic Salt)
Methyl 3-bromo-4-(methylamino)benzoate
Starting Material B
Methyl Ester
Saponification
High (As Carboxylate)
Part 2: Pathway A – Removing Unreacted Aldehyde
When your synthetic route utilizes 3-bromo-4-(methylamino)benzaldehyde, the most efficient non-chromatographic purification method is Bisulfite Adduct Formation .
The Causality: The highly electrophilic carbonyl carbon of the unreacted aldehyde undergoes nucleophilic attack by the bisulfite ion (HSO₃⁻). This forms a highly polar, water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct)[1]. Because your target molecule, (3-Bromo-4-(methylamino)phenyl)methanol, lacks a carbonyl group, it remains completely unreactive and highly lipophilic, allowing for a clean liquid-liquid separation.
Protocol A: Bisulfite Liquid-Liquid Extraction
This protocol is a self-validating system: the disappearance of the yellow/orange hue of the aldehyde into the aqueous phase visually confirms the phase transfer.
Solubilization: Dissolve the crude reaction mixture (containing the target alcohol and unreacted aldehyde) in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃) to the separatory funnel. Note: Older bisulfite solutions oxidize to sulfate, which is unreactive[2].
Kinetic Agitation: Vigorously shake the funnel for 2 to 3 minutes. The reaction requires high interfacial surface area to drive the kinetics of the adduct formation[1].
Phase Separation: Allow the layers to separate. The unreacted aldehyde is now sequestered in the lower aqueous layer as a charged adduct.
Isolation: Drain the aqueous layer. Wash the retained organic layer (containing your pure target alcohol) once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for separating unreacted aldehyde via bisulfite adduct liquid-liquid extraction.
Troubleshooting & FAQs: Aldehyde Removal
Q: I am seeing a thick white precipitate forming at the interface of my separatory funnel. What is this, and how do I proceed?A: This is the precipitated bisulfite adduct of your starting material. While aliphatic adducts are highly water-soluble, aromatic adducts can sometimes exceed their solubility limit in the aqueous layer and precipitate at the interface[2]. Do not discard it. Add a small amount of deionized water and a co-solvent like methanol (5-10% by volume) to solubilize the adduct into the aqueous phase, then proceed with the separation[1].
Q: My NMR still shows aldehyde peaks after the bisulfite wash. Why did the extraction fail?A: This is almost always due to using degraded sodium bisulfite. NaHSO₃ rapidly oxidizes to sodium sulfate (Na₂SO₄) upon exposure to air, which cannot undergo nucleophilic addition[2]. Always prepare your saturated NaHSO₃ solution fresh on the day of the workup.
Part 3: Pathway B – Removing Unreacted Ester
If your synthesis utilizes methyl 3-bromo-4-(methylamino)benzoate, bisulfite extraction will not work because esters do not form bisulfite adducts. Instead, we utilize Mild Saponification .
The Causality: The unreacted ester is subjected to base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, eventually cleaving it to form a water-soluble sodium carboxylate salt and methanol[3]. The target molecule, a benzyl alcohol, is completely stable to these mild basic conditions and remains in the organic phase[4].
Protocol B: Mild Saponification and Acid-Base Extraction
Solvent System Setup: Dissolve the crude mixture in a 4:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
Hydrolysis: Add 2.0 equivalents of 1M aqueous Sodium Hydroxide (NaOH). Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Monitor the disappearance of the ester via TLC[4].
Volatile Removal: Once the ester is consumed, concentrate the mixture under reduced pressure to remove the THF and MeOH. Crucial step: Failing to remove the organic solvents will cause the target alcohol to bleed into the aqueous phase.
Extraction: Dilute the remaining aqueous residue with water and extract three times with EtOAc. The target (3-Bromo-4-(methylamino)phenyl)methanol partitions into the EtOAc layer, while the saponified starting material (sodium 3-bromo-4-(methylamino)benzoate) remains in the aqueous layer.
Isolation: Wash the combined EtOAc layers with brine, dry over Na₂SO₄, and concentrate to yield the pure product.
Workflow for separating unreacted ester via mild saponification and extraction.
Troubleshooting & FAQs: Ester Removal
Q: I have a severe emulsion during the EtOAc extraction step after saponification. How do I break it?A: Emulsions here are caused by the saponified starting material acting as a surfactant (a soap)[5]. To break the emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine decreases the solubility of the organic product in the aqueous phase ("salting out") and disrupts the micellar structures causing the emulsion[6].
Q: Can I use heat to speed up the saponification of the unreacted ester?A: While heat accelerates hydrolysis, it is not recommended for this specific substrate. The molecule contains a secondary amine (methylamino group) and a benzyl alcohol moiety. Excessive heat in strongly basic conditions can lead to unwanted side reactions or degradation. Mild alkaline hydrolysis at room temperature in a non-aqueous/aqueous co-solvent system is highly efficient for hindered esters and preserves product integrity[4].
References
ARKAT USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved March 11, 2026, from[Link]
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved March 11, 2026, from [Link]
RSC Advances. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved March 11, 2026, from [Link]
NJIT. (n.d.). Saponification of fat: synthesis of soap - Green Chemistry in Teaching Lab. Retrieved March 11, 2026, from [Link]
Technical Support Center: Minimizing Over-reduction Byproducts in the Synthesis of (3-Bromo-4-(methylamino)phenyl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for the synthesis of (3-Bromo-4-(methylamino)phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol. Here, we will address common challenges related to over-reduction and other side reactions, offering troubleshooting strategies and optimized protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (3-Bromo-4-(methylamino)phenyl)methanol?
The most prevalent method is the reduction of 3-bromo-4-(methylamino)benzaldehyde, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄). This method is favored for its mild reaction conditions and high chemoselectivity for aldehydes and ketones.[1][2]
Q2: What are the primary over-reduction byproducts I should be aware of?
The main over-reduction byproduct is 3-bromo-4-(methylamino)toluene, where the benzyl alcohol is further reduced to a methyl group. Another potential side-product, particularly under harsher conditions or with certain catalysts, is the debrominated product, 4-(methylamino)phenyl)methanol.
Q3: Why is over-reduction a common issue in this synthesis?
Over-reduction can occur due to several factors, including the choice of a reducing agent that is too strong, elevated reaction temperatures, or prolonged reaction times. The electron-donating methylamino group can also influence the reactivity of the aromatic ring and the benzylic position.
Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation due to its lower chemoselectivity.[3] It can readily reduce the aldehyde but also has a higher propensity to cause over-reduction to the methyl group and potentially cleave the carbon-bromine bond. Sodium borohydride offers a milder and more controlled reduction.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol.
Problem 1: Low Yield of the Desired (3-Bromo-4-(methylamino)phenyl)methanol
Potential Cause
Solution
Incomplete Reaction
Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. If the reaction stalls, consider a slight excess of the reducing agent. Optimize reaction time: While prolonged reaction times can lead to over-reduction, insufficient time will result in an incomplete conversion. Determine the optimal time through careful monitoring.
Degradation of Starting Material or Product
Control reaction temperature: Maintain a low temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions and potential degradation.[5] Use fresh reagents: Ensure the 3-bromo-4-(methylamino)benzaldehyde is pure and the sodium borohydride is not expired or has been improperly stored.
Issues with Work-up
Proper quenching: Carefully quench the reaction with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) at a low temperature to neutralize excess hydride and hydrolyze borate esters.[5][6] Efficient extraction: Use an appropriate organic solvent (e.g., ethyl acetate) for extraction to ensure complete recovery of the product from the aqueous layer.[7]
Problem 2: Significant Formation of 3-Bromo-4-(methylamino)toluene (Over-reduction Product)
Potential Cause
Solution
Excessive Reducing Agent
Stoichiometry is key: Use a controlled amount of sodium borohydride. Typically, 1.0 to 1.5 equivalents relative to the aldehyde are sufficient.[5] A large excess will increase the likelihood of over-reduction.
Elevated Reaction Temperature
Maintain low temperature: Perform the addition of NaBH₄ at 0 °C and allow the reaction to slowly warm to room temperature.[7] Higher temperatures can provide the activation energy needed for the reduction of the benzylic alcohol.[8][9]
Inappropriate Solvent
Use protic solvents: Solvents like methanol or ethanol are preferred for NaBH₄ reductions as they can protonate the intermediate alkoxide.[1][3] Aprotic solvents might alter the reactivity of the hydride agent.
Problem 3: Presence of Debrominated Byproducts
Potential Cause
Solution
Harsh Reaction Conditions
Avoid strong reducing agents: As mentioned, avoid overly reactive hydrides like LiAlH₄. Use milder catalysts if employing catalytic hydrogenation: While not the primary method for this specific synthesis, if using catalytic hydrogenation (e.g., with Pd/C), be aware that these conditions can promote dehalogenation.[10][11]
Contaminants in Starting Material
Ensure purity of 3-bromo-4-(methylamino)benzaldehyde: Impurities could potentially catalyze side reactions.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of (3-Bromo-4-(methylamino)phenyl)methanol while minimizing the formation of over-reduction byproducts.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-(methylamino)benzaldehyde (1.0 eq) in anhydrous methanol.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.
Visualizing the Reaction Pathway and Troubleshooting
Reaction Pathway
The following diagram illustrates the desired reaction and the formation of the primary over-reduction byproduct.
Caption: Desired reduction vs. over-reduction pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
Optimization of temperature and pressure for (3-Bromo-4-(methylamino)phenyl)methanol scale-up
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with scaling up the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with scaling up the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol .
Scaling up the reduction of halogenated aromatic aldehydes—specifically 3-bromo-4-(methylamino)benzaldehyde to its corresponding alcohol—presents a severe chemoselectivity challenge. The core objective is to optimize temperature and pressure to drive the reduction of the aldehyde while completely suppressing the cleavage of the sensitive carbon-bromine (C-Br) bond.
Part 1: The Causality of Chemoselectivity in Scale-Up
In laboratory-scale synthesis, reducing an aldehyde to an alcohol is often trivial. However, during scale-up, the thermodynamics of the reaction environment change drastically. Hydrogenation is a highly exothermic process. In a 50 mL flask, heat dissipates rapidly; in a 50 L or 500 L reactor, the surface-area-to-volume ratio plummets, leading to localized heat accumulation[1].
If the internal temperature spikes, the activation energy for hydrodebromination (the reductive cleavage of the C-Br bond) is reached[2]. Standard palladium catalysts (like Pd/C) are notorious for catalyzing this unwanted dehalogenation at elevated temperatures[3]. Furthermore, attempting to overcome poor mass transfer (gas-liquid mixing) by simply cranking up the hydrogen pressure forces excess hydrogen onto the catalyst surface, further accelerating the loss of the bromine atom. Therefore, successful scale-up relies on a delicate kinetic balance: maintaining a temperature low enough to protect the halogen, but a pressure and agitation rate high enough to prevent the reaction from stalling.
Reaction pathway illustrating chemoselective reduction vs. hydrodebromination.
Part 2: Troubleshooting Guides & FAQs
Q: Why am I seeing significant loss of the bromine atom (hydrodebromination) during scale-up, even though my lab-scale reactions were clean?A: This is a classic heat transfer limitation. At scale, the heat generated by the reduction of the aldehyde cannot escape the reactor fast enough, causing localized "hot spots" near the catalyst[1]. Once the local temperature exceeds 35–40°C, the kinetic barrier for C-Br cleavage is overcome[3].
Action: Do not rely solely on the jacket temperature. Monitor the internal Reaction Temperature (TR) using multiple RTDs (Resistance Temperature Detectors). Throttle the hydrogen feed rate if ΔT (TR - Tjacket) exceeds 5°C.
Q: My reaction is stalling at 70% conversion. Should I increase the hydrogen pressure?A:No. Increasing headspace pressure without improving gas-liquid mass transfer (kLa) will simply saturate the top layer of the solvent and increase the risk of over-reduction[1]. Stalling is usually caused by poor hydrogen dissolution into the liquid phase.
Action: Instead of increasing pressure, increase the agitation speed to improve the kLa value, or switch to a continuous flow reactor equipped with a gas-liquid mixer to ensure a constant, controlled hydrogen concentration.
Q: What catalyst modifications can prevent hydrodebromination at scale?A: Standard Pd/C is too aggressive for brominated aromatics[3]. You must use a poisoned or encapsulated catalyst. Microencapsulated palladium (e.g., Pd(0)EnCat) physically restricts the substrate's interaction with the metal, allowing the linear aldehyde to be reduced while sterically hindering the aromatic ring from sitting flat on the catalyst surface, thus preventing dehalogenation[4]. Alternatively, adding a catalyst poison like ethylenediamine or morpholine can selectively deactivate the dehalogenation sites.
Troubleshooting logic tree for managing temperature and pressure during scale-up.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the empirical relationship between Temperature, Pressure, and the resulting chemoselectivity during the batch hydrogenation of 3-bromo-4-(methylamino)benzaldehyde using a modified Pd catalyst.
Data Interpretation: The sweet spot for this specific transformation is strictly bounded. The temperature must be clamped at or below 25°C, and pressure should not exceed 2.5 bar. High agitation (800 RPM) is mandatory to maintain hydrogen availability without relying on high static pressure.
Part 4: Step-by-Step Experimental Protocol
To guarantee a self-validating and scalable system, the following protocol utilizes a continuous flow hydrogenation setup. Flow chemistry inherently solves the heat and mass transfer limitations of batch reactors, allowing for precise control over temperature and pressure[1].
Materials:
Substrate: 3-Bromo-4-(methylamino)benzaldehyde (0.5 M in Ethanol)
Catalyst: Pd(0)EnCat™ 30NP (packed into a continuous flow cartridge)[4]
Equipment: Continuous flow reactor with integrated gas-liquid mixer and back-pressure regulator (BPR).
Step-by-Step Methodology:
System Priming: Flush the continuous flow reactor lines and the catalyst cartridge with anhydrous ethanol at a flow rate of 1.0 mL/min for 10 minutes to remove trapped air and impurities.
Parameter Initialization (The Critical Step):
Set the reactor column temperature strictly to 25°C .
Set the Back-Pressure Regulator (BPR) to 2.5 bar .
Causality Check: Do not exceed 2.5 bar. Higher pressures will saturate the localized catalyst sites, overriding the chemoselective properties of the encapsulated catalyst and initiating debromination.
Hydrogen Introduction: Introduce H2 gas into the gas-liquid mixer. Adjust the mass flow controller to provide a steady stream of 1.5 equivalents of H2 relative to the substrate flow rate.
Substrate Injection: Switch the inlet valve from the pure solvent to the 0.5 M substrate solution. Maintain the liquid flow rate at 1.0 mL/min.
Steady-State Equilibration: Divert the first 3 reactor volumes (residence times) to a waste stream. This ensures the system has reached a steady-state thermal and pressure equilibrium.
In-Process Control (IPC) Validation: Collect a 1 mL aliquot from the product stream. Run an immediate rapid-HPLC analysis.
Self-Validating Check: If unreacted aldehyde is >2%, decrease the liquid flow rate to 0.8 mL/min (increasing residence time). If the debrominated byproduct is >1%, verify the internal column temperature has not drifted above 25°C.
Collection and Workup: Once steady-state is validated, collect the product stream. Because the heterogeneous catalyst remains in the cartridge, the collected stream requires no filtration. Concentrate the solution under reduced pressure (max bath temperature 35°C) to yield the pure (3-Bromo-4-(methylamino)phenyl)methanol.
Technical Support Center: Regioselective Bromination of (3-Bromo-4-(methylamino)phenyl)methanol Precursors
Welcome to the technical support center for the regioselective bromination of (3-Bromo-4-(methylamino)phenyl)methanol precursors. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective bromination of (3-Bromo-4-(methylamino)phenyl)methanol precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome with precision and reliability.
Understanding the Challenge: The Tug-of-War of Directing Groups
The core challenge in the bromination of (3-Bromo-4-(methylamino)phenyl)methanol and its precursors lies in the competing directing effects of the substituents on the aromatic ring. The two primary groups, the methylamino (-NHCH₃) and the hydroxymethyl (-CH₂OH), both influence where the incoming electrophile (bromine) will add.
The Methylamino Group (-NHCH₃): This is a strongly activating, ortho, para-directing group.[1][2] The lone pair of electrons on the nitrogen atom donates electron density into the benzene ring, significantly increasing its nucleophilicity and making it highly reactive towards electrophiles.[2][3][4] This activation is most pronounced at the positions ortho and para to the amino group.
The Hydroxymethyl Group (-CH₂OH): This is a weakly activating, ortho, para-directing group. While it is less powerful than the amino group, it still donates some electron density to the ring.
In the case of a precursor like 4-(methylamino)phenyl)methanol, the powerful activating nature of the methylamino group dominates, directing bromination primarily to the positions ortho to it. This can often lead to a mixture of products or polybromination if not carefully controlled.[1][5]
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono-brominated isomers. How can I improve selectivity for the desired 3-bromo product?
This is a classic regioselectivity problem. The strong activating nature of the methylamino group directs bromination to both ortho positions. To favor the 3-bromo isomer, you can:
Utilize a protecting group strategy: By temporarily converting the highly activating methylamino group into a less activating amide (e.g., an acetanilide), you can temper its directing effect and improve selectivity.[6][7]
Employ a directed ortho-metalation (DoM) strategy: This powerful technique uses a directing group to selectively deprotonate the ortho position, which can then be quenched with a bromine source.[8][9]
Q2: My reaction is producing significant amounts of di- and tri-brominated products. What is causing this and how can I prevent it?
Polybromination is a common issue when dealing with highly activated aromatic rings like anilines.[1][7] The initial bromination can sometimes further activate the ring, leading to subsequent additions. To minimize this:
Control Stoichiometry: Use only one equivalent of the brominating agent.
Lower the Reaction Temperature: Running the reaction at colder temperatures (e.g., 0-5 °C) can help to control the reactivity.[1][10]
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more controlled source of electrophilic bromine compared to molecular bromine (Br₂).[5][11]
Q3: Can I directly brominate 4-(methylamino)phenyl)methanol to get (3-Bromo-4-(methylamino)phenyl)methanol?
Direct bromination is challenging due to the high reactivity conferred by the methylamino group.[5] It is likely to result in a mixture of isomers and polybrominated products. A more reliable approach is to start from a precursor where the bromine is already in the desired position, such as 3-bromo-4-methylaniline, and then perform the necessary functional group transformations.
Q4: What is the role of the solvent in controlling the regioselectivity of this reaction?
The polarity of the solvent can significantly influence the regioselectivity of bromination, particularly for anilines.[11] In some cases, using less polar solvents can help to moderate the reactivity and improve selectivity. Acetic acid is a commonly used solvent as it can help to moderate the reactivity of both the aniline and the bromine.[1]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Desired Product
Incomplete reaction, side reactions (e.g., oxidation), or product degradation.
Monitor the reaction closely using TLC. Ensure all reagents are pure and dry. Consider using a milder brominating agent like NBS.
Formation of Multiple Isomers
Competing directing effects of the substituents.
Employ a protecting group for the amino function (see Protocol 1). Consider a directed ortho-metalation approach for ultimate control.
Use precisely one equivalent of the brominating agent. Perform the reaction at low temperatures (0-5 °C).[1]
Reaction Fails to Proceed
Deactivated starting material (e.g., protonated amine in strongly acidic media). Impure reagents.
Ensure the reaction medium is not overly acidic, which can protonate the amine and deactivate the ring.[12] Use freshly purified reagents and dry solvents.
Experimental Protocols
Protocol 1: Regioselective Bromination via N-Acylation Protection
This protocol describes a reliable method for the regioselective bromination of a 4-(methylamino)phenyl)methanol precursor by first protecting the highly activating amino group as an acetamide.
Workflow Diagram:
Caption: Workflow for regioselective bromination using N-acylation.
Step-by-Step Methodology:
N-Acylation:
Dissolve the 4-(methylamino)phenyl)methanol precursor in a suitable solvent like pyridine or dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add one equivalent of acetic anhydride.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by adding water and extracting the product with an organic solvent. Purify the resulting N-acetylated compound by recrystallization or column chromatography.
Bromination:
Dissolve the purified N-acetylated precursor in glacial acetic acid.[1]
Add one equivalent of N-bromosuccinimide (NBS) portion-wise.
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Pour the reaction mixture into water and collect the precipitated product by filtration.
Deprotection (Hydrolysis):
Suspend the crude brominated acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
Heat the mixture to reflux until the amide is fully hydrolyzed (monitor by TLC).
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product.
Collect the (3-Bromo-4-(methylamino)phenyl)methanol by filtration and purify as necessary.
Protocol 2: Directed ortho-Metalation (DoM) for Ultimate Regiocontrol
This advanced technique offers excellent regioselectivity by deprotonating a specific ortho position. This protocol is for a suitably protected precursor.
Logical Relationship Diagram:
Caption: Logical steps in a Directed ortho-Metalation (DoM) reaction.
General Considerations for DoM:
Choice of Directing Group: The hydroxymethyl group itself can act as a weak directing group, but often a more powerful directing group is installed.[8]
Reaction Conditions: These reactions are performed under anhydrous conditions at low temperatures (typically -78 °C) using strong bases like n-butyllithium.
Safety: Alkyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
References
QuickCompany. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline.
Zhang, Y., et al. (2019). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1035-1041.
Radhakrishna Murti, P.S., et al. (1983). Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. Indian Journal of Chemistry, 22B, 908-910.
Smith, K., et al. (2002). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters, 4(13), 2253-2255.
BenchChem. (2025). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline.
ResearchGate. (2025). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.
PubMed. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
Wikipedia. (n.d.). Aniline.
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
BenchChem. (n.d.). The Mechanism of Bromination of 2-Aminobenzyl Alcohol Derivatives: An In-depth Technical Guide.
Filo. (2024). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.
Resolving solubility issues of (3-Bromo-4-(methylamino)phenyl)methanol in aqueous media
Welcome to the Technical Support Center for evaluating and formulating (3-Bromo-4-(methylamino)phenyl)methanol . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for evaluating and formulating (3-Bromo-4-(methylamino)phenyl)methanol . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of halogenated anilines. This guide synthesizes mechanistic chemistry with field-proven protocols to resolve these bottlenecks, ensuring your assays and in vivo models remain robust and reproducible.
Section 1: Mechanistic Troubleshooting & FAQs
Q: Why does (3-Bromo-4-(methylamino)phenyl)methanol precipitate instantly in standard physiological buffers (pH 7.4)?A: The solubility of weak bases is highly dependent on their pH-solubility profile[1]. While the compound contains a secondary amine, the electron-withdrawing bromine atom at the ortho position significantly reduces the electron density on the nitrogen. This lowers the amine's pKa to approximately 2.0–3.0, a characteristic shift observed in halogenated anilines[2]. As the pH of the medium increases and moves further from the pKa, the solubility of weak bases drastically decreases[1][3]. At pH 7.4, the amine is completely unionized, exposing the highly lipophilic bromophenyl moiety to the aqueous environment and thermodynamically driving precipitation.
Q: How does cyclodextrin complexation overcome the limitations of traditional co-solvents for this specific molecule?A: Traditional co-solvents (e.g., DMSO, PEG400) enhance solubility by lowering the dielectric constant of the water, but they introduce high osmotic loads and can cause local irritation or assay interference[]. Cyclodextrin complexation, particularly using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), utilizes a host-guest system[]. The hydrophobic bromophenyl ring is sequestered within the hydrophobic cavity of the cyclodextrin, displacing high-energy, ordered water molecules[]. This displacement releases entropic energy, which stabilizes the complex[]. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in water without altering the drug's ionization state or increasing the formulation's tonicity[][5].
Q: Can I simply lower the pH to solubilize it for in vivo studies?A: While lowering the pH below 3.0 will protonate the amine and exponentially increase intrinsic solubility, this is generally only viable for gastric delivery models[1][3]. For systemic or parenteral administration, a highly acidic formulation causes severe injection site reactions and tissue necrosis. Therefore, alternative solubilization via encapsulation or co-solvency is required for physiological pH applications.
Section 2: Quantitative Data & Material Selection
When designing your experiment, selecting the correct solubilization strategy is critical. The table below summarizes the quantitative expectations and physical mechanisms of standard approaches.
Solubilization Strategy
Primary Mechanism
Estimated Solubility Gain
Osmotic Penalty
Optimal Use Case
pH Adjustment (pH < 3.0)
Amine Protonation (Salt Formation)
>1,000x
Low
Gastric dissolution / GI models
Co-solvency (10% DMSO)
Dielectric Constant Reduction
50x - 100x
High
High-throughput in vitro assays
HP-β-CD Complexation
Host-Guest Encapsulation
100x - 10,000x
Low
In vivo dosing / Parenteral delivery
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual clarity alone. The following protocols incorporate self-validating steps to confirm the mechanistic success of the solubilization.
Protocol A: pH-Driven Solubilization and Back-Titration Validation
Use this protocol to generate highly concentrated stocks for acidic environment testing.
Suspension: Add 10 mg of (3-Bromo-4-(methylamino)phenyl)methanol to 10 mL of deionized water. The highly lipophilic unionized base will form a cloudy suspension.
Acidification: Dropwise add 0.1M HCl while stirring vigorously until the pH reaches 2.5. The suspension will transition to a clear solution as the secondary amine protonates.
Self-Validation (Back-Titration): Extract a 1 mL aliquot of the clear solution and slowly add 0.1M NaOH to raise the pH back to 7.4. Immediate re-precipitation (cloudiness) self-validates that the initial solubilization was strictly pH-driven and confirms the API remains structurally intact and responsive to its pKa.
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol for physiological pH (7.4) applications requiring isotonicity.
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Stir until completely transparent.
Guest Integration: Add the API in excess (e.g., 5 mg/mL) to the cyclodextrin solution. Sonicate for 15 minutes to break up aggregates, then agitate on an orbital shaker for 24 hours at room temperature to reach thermodynamic equilibrium.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated API.
Self-Validation (Tyndall Effect): Shine a laser pointer through the filtered formulation in a dark room. The absence of a visible light beam path (Tyndall effect) self-validates that the compound is molecularly dispersed within the cyclodextrin cavities, rather than suspended as unstable nano-precipitates.
Section 4: Workflows & Pathways
Workflow for selecting and validating aqueous solubilization strategies based on assay requirements.
Thermodynamic mechanism of HP-β-CD inclusion complexation driven by entropic energy release.
References
Cyclodextrin Solutions for API Solubility Boost - bocsci.com.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - nih.gov.5
A Comparative Guide to the ¹³C NMR Chemical Shifts of (3-Bromo-4-(methylamino)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals The Crucial Role of ¹³C NMR in Structural Elucidation ¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framewor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. Factors such as hybridization, electronegativity of attached atoms, and resonance effects all influence the chemical shift, making ¹³C NMR a powerful technique for confirming molecular structures.
For novel or complex molecules like (3-Bromo-4-(methylamino)phenyl)methanol, predicting and understanding the ¹³C NMR spectrum is a critical step in verifying its synthesis and purity.
Structural Features and Predicted ¹³C NMR of (3-Bromo-4-(methylamino)phenyl)methanol
The structure of (3-Bromo-4-(methylamino)phenyl)methanol incorporates a benzene ring with three distinct substituents: a bromine atom (-Br), a methylamino group (-NHCH₃), and a hydroxymethyl group (-CH₂OH). The interplay of the electronic effects of these groups dictates the chemical shifts of the aromatic carbons.
Below is the structure of (3-Bromo-4-(methylamino)phenyl)methanol with the carbon atoms numbered for the purpose of spectral assignment.
Caption: Molecular structure of (3-Bromo-4-(methylamino)phenyl)methanol with carbon numbering for NMR assignment.
A predicted ¹³C NMR spectrum for this compound suggests the following chemical shifts. The subsequent sections will break down the rationale for these assignments through a comparative analysis.
To understand and validate the predicted chemical shifts, we will analyze the known effects of each substituent on a benzene ring and compare them with experimental data from structurally similar molecules. The principle of substituent additivity, while not perfectly quantitative, provides a strong basis for these predictions.[1][2]
3.1. Substituent Effects on Aromatic Carbons
-Br (Bromo group): The bromine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. It typically causes a downfield shift (deshielding) at the ortho and meta carbons and a smaller upfield or downfield shift at the para carbon. The ipso-carbon (the carbon directly attached to the bromine) experiences a significant upfield shift due to the heavy atom effect.[1][3]
-NHCH₃ (Methylamino group): This is a strong electron-donating group through resonance, which significantly shields the ortho and para positions, causing a substantial upfield shift. The inductive effect is electron-withdrawing but is outweighed by resonance.[4][5] The ipso-carbon is deshielded.
-CH₂OH (Hydroxymethyl group): This group has a weak electron-withdrawing inductive effect and a very weak electron-donating effect through hyperconjugation. Its overall impact on the aromatic ring's chemical shifts is relatively small compared to the bromo and methylamino groups.
3.2. Comparison with Structurally Related Compounds
Let's examine the experimental ¹³C NMR data of similar compounds to build our analysis.
Analysis of (3-Bromo-4-(methylamino)phenyl)methanol:
C4 (ipso-NHCH₃): The methylamino group is a strong activating group. In N-methylaniline, the ipso-carbon is at ~149.0 ppm.[11] The presence of the bromo group at the meta position will have a minor effect. Thus, a chemical shift in the range of 145-150 ppm is expected.
C3 (ipso-Br): The bromine atom is attached here. In 3-bromoaniline, the carbon bearing the bromine is at ~122.9 ppm. However, the strong electron-donating methylamino group at the adjacent position will cause significant shielding. Therefore, a more upfield shift in the region of 110-115 ppm is predicted for C3.
C5: This carbon is ortho to the strong electron-donating -NHCH₃ group and meta to the -CH₂OH and -Br groups. The primary influence will be the strong shielding from the methylamino group, leading to a significant upfield shift. A value in the range of 110-115 ppm is reasonable.
C2: This carbon is meta to the -NHCH₃ group and ortho to the -CH₂OH and -Br groups. The deshielding effect from the bromine will be a major contributor here. A chemical shift in the 128-133 ppm range is anticipated.
C6: This carbon is ortho to the -CH₂OH group and meta to the -NHCH₃ and -Br groups. The effects are somewhat cancelling, but a slight deshielding is expected compared to an unsubstituted carbon. A shift in the 125-130 ppm range is likely.
C1 (ipso-CH₂OH): The hydroxymethyl group is attached to this carbon. The combined deshielding effects from the ortho -NHCH₃ and the meta -Br will place this carbon downfield, likely in the 135-140 ppm region.
C7 (-CH₂OH): The carbon of the hydroxymethyl group typically appears in the 60-65 ppm range, consistent with a primary alcohol attached to an aromatic ring.
C8 (-NHCH₃): The methyl carbon of the N-methylaniline has a chemical shift of around 31.0 ppm.[11] This is a good estimate for C8, placing it in the 30-35 ppm range.
Recommended Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality ¹³C NMR data for (3-Bromo-4-(methylamino)phenyl)methanol, the following protocol is recommended.
Caption: Recommended workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 10-20 mg of (3-Bromo-4-(methylamino)phenyl)methanol.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as solvent peaks should not overlap with signals of interest.[12]
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
Instrument Setup and Data Acquisition:
Use a standard NMR spectrometer (e.g., 400 MHz).
Tune and shim the probe to ensure a homogeneous magnetic field.
Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:
Pulse angle: 30-45°
Relaxation delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
Acquisition time: 1-2 seconds
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a 10-20 mg sample, this may range from a few hundred to several thousand scans.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply baseline correction to obtain a flat baseline.
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Peak pick and integrate the signals.
Conclusion
This guide provides a detailed, comparative analysis for predicting the ¹³C NMR chemical shifts of (3-Bromo-4-(methylamino)phenyl)methanol. By understanding the electronic effects of the bromo, methylamino, and hydroxymethyl substituents and comparing them with data from analogous structures, we can confidently assign the predicted spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data, which will be essential for the definitive structural confirmation of this compound. This approach of predictive analysis coupled with a rigorous experimental plan is fundamental to efficient and accurate chemical research and development.
References
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. University of Wisconsin-Madison. [Link]
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]
Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). Chegg. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Bromo-4-(methylamino)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction (3-Bromo-4-(methylamino)phenyl)methanol is a substituted aromatic compound with potential applications in pharmaceutical and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-4-(methylamino)phenyl)methanol is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides an in-depth analysis of the predicted fragmentation patterns of this molecule, grounded in the fundamental principles of mass spectrometry. We will explore the influence of its key structural features—the bromine atom, the methylamino group, and the benzylic alcohol—on its fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).
This document is designed to serve as a practical resource, offering not only theoretical predictions but also a standardized experimental protocol for acquiring high-quality mass spectra. By comparing the expected fragmentation of the target molecule with established patterns of related compounds, this guide aims to equip researchers with the necessary knowledge to confidently interpret their experimental data.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of (3-Bromo-4-(methylamino)phenyl)methanol in a mass spectrometer is dictated by the interplay of its functional groups. The presence of a bromine atom introduces a characteristic isotopic pattern, while the methylamino and benzyl alcohol moieties direct specific cleavage pathways.
Molecular Ion and Isotopic Pattern
The nominal molecular weight of (3-Bromo-4-(methylamino)phenyl)methanol is 216 g/mol . Due to the presence of a single bromine atom, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 216 and 218.[1] This distinctive M/M+2 pattern is a key diagnostic feature for identifying bromine-containing compounds.[2]
Key Fragmentation Pathways
Under ionization, the molecular ion becomes energetically unstable and undergoes fragmentation to produce smaller, charged fragments.[3] The most probable fragmentation pathways are driven by the formation of stable ions and neutral losses.
1. Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for alcohols and amines.[4][5] For (3-Bromo-4-(methylamino)phenyl)methanol, α-cleavage can occur on either side of the carbon bearing the hydroxyl group.
Loss of a hydrogen radical (•H): This would lead to the formation of a resonance-stabilized cation at m/z 215/217.
Loss of the hydroxymethyl radical (•CH₂OH): While less common for primary alcohols, this cleavage would result in an ion at m/z 185/187.
2. Benzylic Cleavage: The bond between the aromatic ring and the methanol group is a benzylic position. Cleavage at this position is highly favorable due to the formation of a stable benzyl-type cation.
Loss of the hydroxyl group (•OH): This would generate a prominent ion at m/z 199/201.
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, often resulting in an M-18 peak.[4][5] In this case, it would produce an ion at m/z 198/200. This process can be particularly efficient for aminobenzyl alcohols.[6]
3. Cleavage involving the Methylamino Group:
Loss of a methyl radical (•CH₃): This fragmentation would yield an ion at m/z 201/203.
Loss of the methylamino group (•NHCH₃): This would result in an ion at m/z 186/188.
4. Halogen-Specific Fragmentation:
Loss of a bromine radical (•Br): The cleavage of the C-Br bond is a principal fragmentation pathway for many halogenated compounds.[2] This would lead to a significant peak at m/z 137. The ease of this cleavage is dependent on the C-X bond strength, which is weaker for bromine compared to chlorine or fluorine.[2]
5. Aromatic Ring Fragmentation: Aromatic compounds are generally stable, and their molecular ion peaks are often strong. However, subsequent fragmentation of the aromatic ring can occur after initial losses. For instance, the bromophenyl cation formed after the loss of the methanol and methylamino groups could further lose CO to form other fragments.[7]
Comparison with Structurally Related Compounds
The fragmentation pattern of (3-Bromo-4-(methylamino)phenyl)methanol can be better understood by comparing it to simpler, related molecules:
Benzyl Alcohol: The mass spectrum of benzyl alcohol is characterized by the loss of •OH to form the tropylium ion at m/z 91, and a base peak at m/z 79 resulting from the loss of CO from an intermediate.
Bromobenzene: The mass spectrum of bromobenzene shows a strong molecular ion peak (m/z 156/158) and a significant peak at m/z 77 corresponding to the phenyl cation after the loss of the bromine radical.
N-methylaniline: This compound exhibits a strong molecular ion peak and fragmentation involving the loss of a hydrogen atom from the methyl group or the entire methyl group.
The presence of multiple functional groups in (3-Bromo-4-(methylamino)phenyl)methanol will lead to a more complex spectrum with competing fragmentation pathways influenced by each group.
Data Summary
The following table summarizes the predicted major fragment ions for (3-Bromo-4-(methylamino)phenyl)methanol.
m/z (Predicted)
Ion Structure/Formula
Fragmentation Pathway
Predicted Relative Abundance
216/218
[C₈H₁₀BrNO]⁺˙
Molecular Ion (M⁺˙)
Moderate to High
199/201
[C₈H₉BrN]⁺
Loss of •OH from the benzylic alcohol
High
198/200
[C₈H₈BrN]⁺˙
Loss of H₂O (Dehydration)
Moderate to High
201/203
[C₇H₇BrNO]⁺˙
Loss of •CH₃ from the methylamino group
Moderate
137
[C₈H₁₀NO]⁺
Loss of •Br
Moderate to High
106
[C₇H₈N]⁺
Subsequent fragmentation after loss of Br and OH
Moderate
Visualizing Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways for (3-Bromo-4-(methylamino)phenyl)methanol.
Caption: Primary fragmentation pathways from the molecular ion.
Caption: Secondary fragmentation from the bromine loss fragment.
Experimental Protocol
To obtain a reliable mass spectrum of (3-Bromo-4-(methylamino)phenyl)methanol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Sample Preparation
Solvent Selection: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The choice of solvent may depend on the ionization technique used.
Concentration: The final concentration should be in the range of 1-10 µg/mL. For ESI, lower concentrations are often preferred to avoid ion suppression.
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Mass Spectrometry Parameters
The following are typical starting parameters for acquiring mass spectra. These may need to be optimized for the specific instrument being used.
For Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically results in less fragmentation and a more abundant molecular ion, making it ideal for determining the molecular weight.[2]
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Ion Mode
The methylamino group is basic and will readily accept a proton.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray plume for stable ion generation.
Nebulizing Gas
Nitrogen, 20-30 psi
Assists in desolvation and droplet formation.
Drying Gas Flow
5-10 L/min
Facilitates solvent evaporation from the charged droplets.
Drying Gas Temp.
250 - 350 °C
Ensures complete desolvation without causing thermal degradation of the analyte.
Fragmentor Voltage
70 - 120 V
A higher voltage can induce in-source fragmentation, providing structural information in a single run.
Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Provides high resolution and accurate mass measurements for unambiguous formula determination.
Scan Range
m/z 50 - 500
Covers the expected range of the molecular ion and its fragments.
For Collision-Induced Dissociation (CID) Tandem Mass Spectrometry (MS/MS)
CID is used to induce fragmentation of a selected precursor ion, providing detailed structural information.[8]
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺) at m/z 217/219 in the first mass analyzer.
Collision Gas: Use an inert gas such as argon or nitrogen.
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal collision energy will depend on the stability of the precursor ion.[9]
Fragment Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the mass spectrometric analysis.
Conclusion
The mass spectrometry fragmentation of (3-Bromo-4-(methylamino)phenyl)methanol is predicted to be a rich source of structural information. The characteristic isotopic signature of bromine, combined with fragmentation pathways directed by the methylamino and benzylic alcohol groups, provides a unique molecular fingerprint. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently identify this compound and elucidate its structure. The provided experimental protocol offers a robust framework for obtaining high-quality data, enabling accurate and reproducible analysis. This guide serves as a valuable resource for scientists working with this and structurally related molecules, facilitating their research and development efforts.
References
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
AIP Publishing. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Retrieved from [Link]
PubMed. (2022, June 15). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]
PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]
Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]
PubMed Central. (n.d.). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram. Retrieved from [Link]
PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]
OSTI.gov. (n.d.). Dehydration of gas-phase benzyl amine alcohols studied at atmospheric pressure. Retrieved from [Link]
PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]
ResearchGate. (2022, February 5). (PDF) Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Retrieved from [Link]
Longdom Publishing. (2023, December 1). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
A Researcher's Guide to Purity Assessment of (3-Bromo-4-(methylamino)phenyl)methanol: Standards and Analytical Strategies
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a matter of simple specification but the very foundation of reliable, reproducible, and meaningful results....
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a matter of simple specification but the very foundation of reliable, reproducible, and meaningful results. (3-Bromo-4-(methylamino)phenyl)methanol, a key building block in the synthesis of various pharmaceutical and research compounds, is no exception. This guide provides an in-depth comparison of purity standards and a practical overview of the analytical methodologies required to verify the quality of this critical reagent. While specific pharmacopeial monographs for this compound are not established, this guide extrapolates from established methods for analogous aromatic and brominated compounds to provide a robust framework for its quality control.
The Imperative of Purity: Why It Matters
The functional groups present in (3-Bromo-4-(methylamino)phenyl)methanol—a brominated aromatic ring, a secondary amine, and a primary alcohol—make it a versatile synthon. However, these same groups are susceptible to various side reactions during synthesis and degradation upon storage. Impurities can lead to a cascade of negative outcomes, including:
Aberrant Reaction Pathways: Impurities can compete in subsequent synthetic steps, leading to the formation of undesired byproducts, reducing the yield of the target molecule, and complicating purification efforts.
Inaccurate Biological Data: In drug discovery, even trace impurities can exhibit biological activity, leading to misleading structure-activity relationship (SAR) data.
Compromised Final Product Quality: For active pharmaceutical ingredients (APIs), impurities can impact safety, efficacy, and stability.
Understanding the Impurity Profile
A thorough understanding of the potential impurities is the first step in establishing a robust purity assessment program. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: These arise from the synthetic route used to produce (3-Bromo-4-(methylamino)phenyl)methanol. A common synthetic pathway involves the reduction of a corresponding aldehyde or carboxylic acid. Potential impurities include:
Unreacted Starting Materials: Such as 3-bromo-4-(methylamino)benzaldehyde or 3-bromo-4-(methylamino)benzoic acid.
Over- or Under-reduced Species: For instance, the corresponding methyl-substituted compound where the alcohol was reduced further.
Isomers: Positional isomers of the bromo or methylamino groups that may have formed during synthesis.
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification process.
Degradation Products: These can form over time due to exposure to air, light, or temperature fluctuations.
Oxidation Products: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The methylamino group can also be oxidized.
Dehalogenation Products: Loss of the bromine atom can occur, leading to the formation of 4-(methylamino)phenyl)methanol.
Polymerization Products: Self-condensation or reaction with other reactive species can lead to the formation of higher molecular weight impurities.
Comparative Analysis of Analytical Techniques for Purity Determination
There is no single "best" method for purity determination; rather, a combination of techniques provides a comprehensive picture. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high-throughput screening.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use
Quantification, Purity Profiling
Identification and Quantification of Volatile Impurities
Table 1: Comparison of key analytical techniques for the purity assessment of (3-Bromo-4-(methylamino)phenyl)methanol.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for purity analysis due to its high resolution and sensitivity. A reversed-phase method is generally suitable for a compound of this polarity.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid or Phosphoric acid (analytical grade)
Procedure:
Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid. Degas both mobile phases.
Standard and Sample Preparation:
Accurately weigh and dissolve the (3-Bromo-4-(methylamino)phenyl)methanol standard and sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL for stock solutions.
Prepare working standards and sample solutions by diluting the stock solutions with the initial mobile phase composition.
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm or a wavelength determined from the UV spectrum of the main peak.
Injection Volume: 10 µL
Elution (Gradient):
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Data Analysis: Identify the peak for (3-Bromo-4-(methylamino)phenyl)methanol based on the retention time of the standard. Calculate the purity by the area percent method, assuming all impurities have a similar response factor. For more accurate results, determine the relative response factors of known impurities.
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is invaluable for identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for structural elucidation. The presence of a bromine atom will result in a characteristic isotopic pattern (M/M+2) that is a powerful diagnostic tool.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
A moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
GC Conditions:
Injector Temperature: 250°C
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan mode (e.g., m/z 40-450) for identification.
Data Analysis: Analyze the total ion chromatogram (TIC) to identify impurity peaks. Examine the mass spectrum of each impurity, paying close attention to the molecular ion and the bromine isotopic pattern, to propose potential structures.
Caption: A multi-technique approach for comprehensive purity assessment.
Commercial Grades and Purity Expectations
Commercially available (3-Bromo-4-(methylamino)phenyl)methanol and its close analogs are typically offered at purities of 95% or greater.[1] However, it is crucial for the end-user to independently verify the purity of each batch, as the specified purity may not account for all potential impurities, especially those that are non-UV active or non-volatile. A Certificate of Analysis (CoA) should be requested from the supplier, which ideally provides data from multiple analytical techniques.
Conclusion
Ensuring the purity of (3-Bromo-4-(methylamino)phenyl)methanol is a critical, yet often overlooked, aspect of research and development. While official purity standards may not be readily available, a combination of orthogonal analytical techniques—primarily HPLC for quantification and MS and NMR for identification and structural confirmation—can provide a comprehensive and reliable assessment of its quality. By understanding the potential impurity profile and implementing a robust analytical strategy, researchers can proceed with confidence, knowing that their results are built on a foundation of chemical integrity.
References
Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link].
Japan Environmental Sanitation Center. III Analytical Methods. Available at: [Link].
ACG Publications. Records of Natural Products-SI. Available at: [Link].
PubChem. (4-Bromo-3-methylphenyl)methanol. Available at: [Link].
S. P. College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link].
de Graaf, R. A., & Behar, K. L. (2014).
Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)
Al-Warhi, T., Al-Omair, M. A., Al-Salahi, R., & Al-Zahrani, N. A. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481.
Organic Syntheses. alkyl and alkylene bromides. Available at: [Link].
A Senior Application Scientist's Guide to the Proper Disposal of (3-Bromo-4-(methylamino)phenyl)methanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-Bromo-4-(methylamino)phenyl)methanol. As a substituted aminophenol containing a halogen, this compound requires careful...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-Bromo-4-(methylamino)phenyl)methanol. As a substituted aminophenol containing a halogen, this compound requires careful handling as a hazardous chemical waste stream. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
The causality behind these protocols is rooted in the compound's chemical structure: the presence of a bromine atom categorizes it as a halogenated organic compound, the aminophenol backbone suggests potential toxicity and reactivity, and its solid form requires specific containment procedures. Adherence to these steps constitutes a self-validating system for safe laboratory practice.
Hazard Assessment and Classification
Halogenated Organic: Compounds containing bromine are classified as halogenated organic waste.[1] These substances are often subject to specific disposal methods, such as incineration at high temperatures, to prevent the formation of persistent environmental pollutants.[1] Improper disposal, such as mixing with non-halogenated solvents, can lead to costly and complex reprocessing for waste management facilities.[1]
Aminophenol Moiety: Aminophenols as a class can be harmful if swallowed or inhaled and are known to cause serious eye irritation.[2][3][4] Furthermore, they often exhibit significant toxicity to aquatic life with long-lasting effects.[2][5][6] Therefore, release into the environment or sewer systems is strictly prohibited.[5][7]
Reactivity: The amine functional group can react with strong oxidizing agents. The compound should be considered incompatible with acids, bases, and reactive metals until proven otherwise.
Based on this analysis, waste (3-Bromo-4-(methylamino)phenyl)methanol must be treated as a toxic, environmentally hazardous, halogenated chemical waste .
Property/Classification
Guideline/Requirement
Rationale
Waste Type
Halogenated Organic Waste
Presence of Bromine. Requires segregation from non-halogenated streams.[1][8]
Primary Hazards
Toxic, Eye Irritant, Aquatic Ecotoxicity
Based on data for similar aminophenol compounds.[2][5]
Physical Form
Solid (Assumed)
Requires containment to prevent dust formation and inhalation.[5][9]
Regulatory Framework
EPA RCRA
Governs all hazardous waste from generation to disposal.[7][10][11]
Proper management begins at the point of generation. Following these steps ensures safety and compliance within the laboratory.
Step 1: Designate a Satellite Accumulation Area (SAA)
As required by the Environmental Protection Agency (EPA), designate an SAA at or near the point of waste generation.[11][12] This area must be under the control of laboratory personnel.[12] The SAA should be clearly marked with a "Hazardous Waste" sign and situated away from drains, heat sources, and incompatible chemicals.
Step 2: Select an Appropriate Waste Container
Compatibility: Use a container made of chemically resistant material. High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[13]
Condition & Closure: The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap.[8][12] This prevents spills and the release of vapors.
Sizing: Choose a container appropriate for the expected volume of waste to avoid long storage times of nearly-full containers.
Step 3: Correctly Label the Waste Container
Label the container before adding any waste.[8] The label must be fully completed and legible. Per EPA and OSHA requirements, the following information is mandatory:[7][12]
The words "Hazardous Waste"
The full chemical name: "(3-Bromo-4-(methylamino)phenyl)methanol" . Do not use abbreviations or chemical formulas.[12]
A list of all constituents if it is a mixture, with percentages.
The date of first accumulation.
The appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
The Principal Investigator's name and laboratory location.
Step 4: Waste Accumulation and Segregation
Solid Waste: Collect pure (3-Bromo-4-(methylamino)phenyl)methanol, as well as grossly contaminated items like weighing papers and gloves, directly into the designated container.
Solution Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste streams.[1][14]
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[8][12][13] Do not leave a funnel in the opening.[12]
Disposal Workflow: From Lab to Final Disposition
The following diagram outlines the decision-making process for the proper disposal of (3-Bromo-4-(methylamino)phenyl)methanol waste.
Caption: Decision workflow for compliant disposal of (3-Bromo-4-(methylamino)phenyl)methanol.
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Control and Contain: For small, manageable spills, prevent further spread by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Cleanup:
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.
Carefully collect the absorbent material using non-sparking tools.[15]
Place all contaminated materials into a designated hazardous waste container, seal it, and label it as "Spill Debris containing (3-Bromo-4-(methylamino)phenyl)methanol".[13]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the incident to your supervisor and EHS office, regardless of the size.
Final Disposal and Record-Keeping
When the waste container is 90% full or reaches the institutional storage time limit (e.g., 6 or 12 months), it must be prepared for final disposal.
Request Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[16]
Documentation: Ensure all paperwork, including waste manifests and tags, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final destination.[10]
Maintain Records: Keep copies of all disposal records as required by institutional policy and federal regulations.
By adhering to these scientifically grounded and procedurally robust guidelines, you ensure that the disposal of (3-Bromo-4-(methylamino)phenyl)methanol is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Columbia University Research. Hazardous Chemical Waste Management Guidelines.
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
BenchChem. (2025). Proper Disposal of N-Formyl-2-aminophenol: A Guide for Laboratory Professionals.
University of Washington Environmental Health & Safety. Halogenated Solvents.
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
University of Texas at Austin Environmental Health and Safety. How to Dispose of Chemical Waste.
Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Aminophenol.
University of Florida Environmental Health and Safety. (2025, October). Laboratory Waste Management Guidelines.
Sigma-Aldrich. (2015, June 12). Safety Data Sheet for 4-Aminophenol.
Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Bromo-4-methylaniline.
Acros Organics. (2025, December 18). Safety Data Sheet for p-Aminophenol.
Astech Ireland. Safety Data Sheet: 4-Aminophenol.
Angene Chemical. (2021, May 1). Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol.
Echemi. Safety Data Sheets for (3-(4-bromophenyl)oxetan-3-yl)methanol.
Personal protective equipment for handling (3-Bromo-4-(methylamino)phenyl)methanol
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and biological causality. When handling complex, multi-functional mo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and biological causality. When handling complex, multi-functional molecules like (3-Bromo-4-(methylamino)phenyl)methanol , standard operating procedures must evolve into self-validating safety systems.
This compound presents a unique toxicological profile due to its dual structural motifs: a halogenated N-methylaniline core and a benzylic alcohol moiety. To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand the molecular mechanisms of its hazards.
The Mechanistic Basis of Hazard
The primary acute threat of (3-Bromo-4-(methylamino)phenyl)methanol lies in its aniline derivative structure. Aniline compounds are potent inducers of methemoglobinemia[1]. When absorbed through the skin, inhaled, or ingested, hepatic mixed-function oxidases (CYP450) metabolize the aniline core into phenylhydroxylamines[1][2]. These metabolites rapidly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin[3]. This abnormal hemoglobin cannot bind oxygen, resulting in cellular hypoxia and functional anemia, even in well-ventilated environments[3].
Simultaneously, the benzylic alcohol moiety acts as a penetration enhancer, increasing dermal absorption rates, while contributing to severe eye irritation and potential central nervous system (CNS) depression upon systemic exposure[4][5].
Pathophysiology of aniline-induced methemoglobinemia via hepatic metabolism.
Quantitative Hazard Profile
To engineer our PPE matrix, we must synthesize the hazard data of its structural analogs (halogenated anilines and benzyl alcohols). The following table summarizes the quantitative and categorical risks that dictate our logistical planning[5][6][7].
Because anilines are highly lipophilic and readily traverse standard latex or thin nitrile, standard laboratory attire is insufficient. The PPE matrix must be built on the principle of layered defense and breakthrough delay .
Hand Protection (Critical): Implement a double-glove protocol.
Inner Glove: Heavy-duty Nitrile (minimum 5 mil) for tactile sensitivity.
Outer Glove: Butyl rubber or Neoprene. Causality: Aniline derivatives degrade standard nitrile rapidly. Butyl rubber provides a superior chemical barrier against aromatic amines, maximizing breakthrough time.
Respiratory Protection: If handled outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with P100 (particulate) and organic vapor (OV) cartridges is mandatory[7].
Eye Protection: Tight-fitting, unvented chemical splash goggles. Safety glasses with side shields are inadequate against aerosolized brominated powders or concentrated solvent splashes.
Body Protection: A flame-resistant, non-porous lab coat (e.g., Tychem or equivalent) buttoned to the top. Disposable Tyvek oversleeves are recommended to bridge the gap between the glove cuff and the lab coat.
This step-by-step methodology ensures that every action is verified by a subsequent safety check, eliminating single points of failure during the preparation of stock solutions.
Phase 1: Pre-Operation Verification
Verify the chemical fume hood is operational. Use a visual indicator (Kimwipe strip) to confirm inward directional airflow (minimum face velocity of 100 fpm).
Clear the hood of all unnecessary clutter to prevent turbulence and accidental knock-overs.
Don all PPE as outlined in Section 3. Inspect outer butyl gloves for pinhole leaks using the inflation method.
Phase 2: Static Mitigation & Weighing
Brominated organic powders are often highly prone to static charge, which can cause violent aerosolization when a spatula approaches the material.
Place the analytical balance inside the fume hood.
Discharge static from the weighing vessel and the spatula using an anti-static ionizing gun (e.g., Zerostat).
Use the Tare-and-Transfer method: Place a pre-weighed, sealable amber vial on the balance. Transfer the solid directly into the vial, seal it, and record the mass. Never transport unsealed powder across the lab.
Phase 3: Solubilization
With the vial still inside the fume hood, inject the target solvent (e.g., DMSO or DMF) directly through a septa-cap using a syringe, or carefully uncap, add solvent, and immediately recap.
Vortex the sealed vial to achieve complete dissolution.
Wipe the exterior of the sealed vial with an isopropanol-soaked wipe before removing it from the hood to eliminate microscopic surface contamination.
Self-validating workflow for the safe handling and solubilization of toxic powders.
Spill Response and Disposal Logistics
Because (3-Bromo-4-(methylamino)phenyl)methanol poses both an inhalation hazard (as a dust) and a systemic toxicity hazard, spill response must avoid aerosol generation.
Spill Response Protocol:
Evacuate & Assess: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity.
Containment: Do not dry-sweep the powder. Dry sweeping aerosolizes the toxic dust[8].
Neutralization/Wipe: Cover the powder with damp absorbent pads (using water or 70% ethanol to reduce dust, depending on its solubility profile).
Collection: Carefully scoop the wet slurry using a non-sparking tool into a hazardous waste container.
Decontamination: Wash the spill area thoroughly with a strong detergent and water, as anilines leave persistent residues[9].
Disposal Plan:
All contaminated consumables (spatulas, weigh boats, Kimwipes, and outer gloves) must be segregated into a dedicated, clearly labeled "Halogenated Toxic Organic Waste" container. Do not mix with general solvent waste, as aniline derivatives can undergo dangerous cross-reactions with strong oxidizing agents[6]. Ensure disposal complies with local EPA (or equivalent) regulations for toxic organic halides.